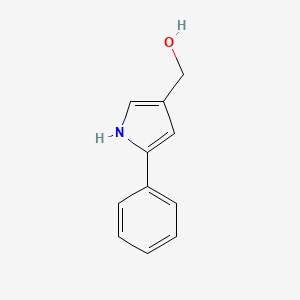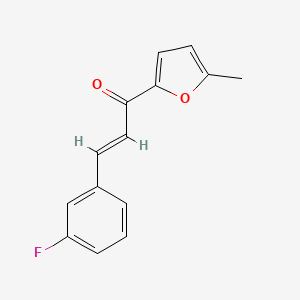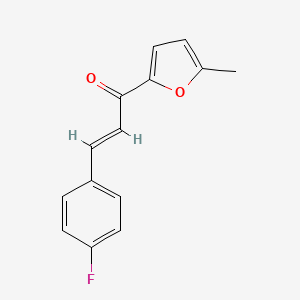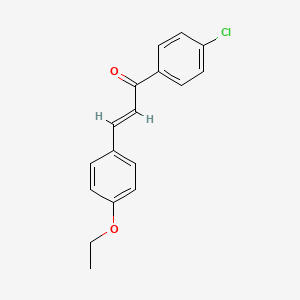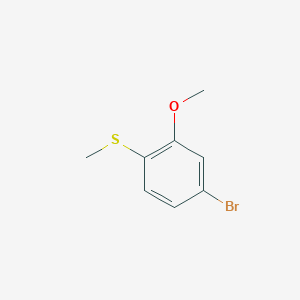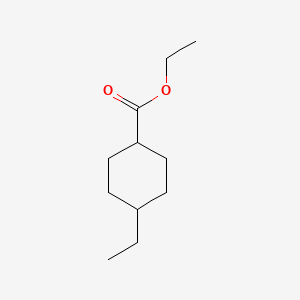
Ethyl 4-ethylcyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethylcyclohexanecarboxylate is a naturally occurring ester . It is a colorless liquid with unique properties, including solubility in organic solvents, thermal stability, electrical insulation properties, and chemical resistance .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that esters like this are typically formed through the reaction of an acid and an alcohol .Molecular Structure Analysis
The molecular formula for this compound is C11H20O2 . Its molecular weight is 184.27 g/mol .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It is soluble in most organic solvents and insoluble in water . This ester is thermally stable, having a high decomposition temperature .科学的研究の応用
Ethyl 4-ethylcyclohexanecarboxylate has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of polymers, as a reagent for organic synthesis, and as a catalyst for the production of pharmaceuticals and other chemicals. It has also been used in the synthesis of surfactants, as a plasticizer, and as a solvent for the extraction of essential oils. Additionally, this compound has been used as a model compound for the study of the effects of different solvents on the reactivity of organic compounds.
作用機序
Target of Action
This compound may have multiple targets due to its complex structure and potential interactions with various biological molecules .
Mode of Action
It’s known that most drugs exert their effects by binding to receptors, which are cellular components that drugs interact with to produce a cellular action
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 4-ethylcyclohexanecarboxylate are currently unknown. It’s worth noting that the impact of a compound on biochemical pathways often depends on its specific targets and mode of action
Result of Action
It’s known that the compound plays a crucial role in the synthesis of neuropeptide y antagonist 1, which is currently being clinically investigated for the treatment of obesity .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
実験室実験の利点と制限
Ethyl 4-ethylcyclohexanecarboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and availability. It is also relatively easy to handle and store, making it ideal for use in laboratory experiments. Additionally, this compound is a versatile chemical that can be used in a variety of applications.
However, there are some limitations to the use of this compound in laboratory experiments. It has a low boiling point, meaning that it can easily evaporate during experiments. Additionally, this compound is a volatile compound, meaning that it can easily form explosive mixtures in the presence of air. Finally, this compound is a flammable compound, meaning that it should be handled with care in the laboratory.
将来の方向性
There are several potential future directions for the use of Ethyl 4-ethylcyclohexanecarboxylate. One potential direction is the use of this compound in the production of pharmaceuticals and other chemicals. Additionally, this compound could be used in the synthesis of surfactants, as a plasticizer, and as a solvent for the extraction of essential oils. Finally, this compound could be used as a model compound for the study of the effects of different solvents on the reactivity of organic compounds.
合成法
Ethyl 4-ethylcyclohexanecarboxylate can be synthesized through a variety of methods, including condensation reactions, esterification reactions, and hydrolysis reactions. The most common method of synthesis is through a condensation reaction between 4-ethylcyclohexanecarboxylic acid and ethyl alcohol. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and yields the desired product in high yields.
Safety and Hazards
While specific safety data for Ethyl 4-ethylcyclohexanecarboxylate was not found, esters in general can pose safety concerns due to their slight toxicity, potential for skin and eye irritation, and flammability . Proper storage, ventilation, and personal protective equipment are essential for safe handling .
特性
IUPAC Name |
ethyl 4-ethylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVLCBPZRSBHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606819 |
Source


|
| Record name | Ethyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6833-46-1 |
Source


|
| Record name | Ethyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






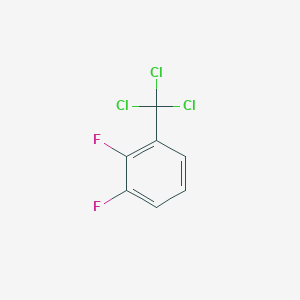
![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)
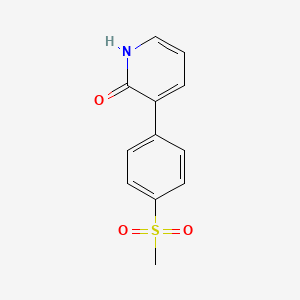
![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)
